molecular formula C22H18Cl2N4O4S B11641133 (6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11641133
M. Wt: 505.4 g/mol
InChI Key: VWNJZGYIJQLCKJ-XTBDVCTOSA-N
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Description

The compound (6Z)-6-({3-CHLORO-4-[2-(2-CHLOROPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo-Pyrimidinone Core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenoxyethoxy Group: This step involves a nucleophilic substitution reaction where the chlorophenoxyethoxy group is introduced.

    Methoxylation: The methoxy group is introduced via a methylation reaction.

    Final Assembly: The final step involves the formation of the imino group and the overall assembly of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and imino groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chlorophenoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Products include hydroxylated derivatives.

    Reduction: Aminated derivatives are formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenoxyethoxy group is known to interact with hydrophobic pockets in proteins, while the imino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have a similar chlorinated aromatic structure but lack the thiadiazolo-pyrimidinone core.

    Thiadiazoles: Compounds with a thiadiazole ring but different substituents.

Uniqueness

The uniqueness of (6Z)-6-({3-CHLORO-4-[2-(2-CHLOROPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of a thiadiazolo-pyrimidinone core with a chlorophenoxyethoxy group, which imparts unique chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C22H18Cl2N4O4S

Molecular Weight

505.4 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H18Cl2N4O4S/c1-12-27-28-20(25)14(21(29)26-22(28)33-12)9-13-10-16(24)19(18(11-13)30-2)32-8-7-31-17-6-4-3-5-15(17)23/h3-6,9-11,25H,7-8H2,1-2H3/b14-9-,25-20?

InChI Key

VWNJZGYIJQLCKJ-XTBDVCTOSA-N

Isomeric SMILES

CC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4Cl)OC)/C(=O)N=C2S1

Canonical SMILES

CC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4Cl)OC)C(=O)N=C2S1

Origin of Product

United States

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